molecular formula C14H17NO3S B8192001 cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one

Cat. No.: B8192001
M. Wt: 279.36 g/mol
InChI Key: HCNLPXBIOQMAFG-FZMZJTMJSA-N
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Description

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one is a bicyclic β-lactam derivative characterized by a fused bicyclo[3.2.0]heptane core. The molecule features:

  • Aza bridge: A nitrogen atom at position 2 of the bicyclic system.
  • Substituents: A methyl group at position 1 and a toluene-4-sulfonyl group at position 2.

This compound is structurally analogous to inhibitors of cysteine proteases (e.g., papain, cathepsins) and β-lactam antibiotics, though its specific activity depends on substituent optimization .

Properties

IUPAC Name

(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLPXBIOQMAFG-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclo[3.2.0] Framework Construction

The bicyclo[3.2.0]heptane skeleton is typically assembled via [2+2] or [3+2] cycloaddition reactions or intramolecular cyclizations. A key approach involves the reaction of sulfonyl cyanides with dienes, as demonstrated in the synthesis of related azabicyclo systems . For example, benzenesulfonyl cyanide reacts with cyclopentadiene in hydrocarbon solvents (e.g., hexane) under acidic aqueous conditions (pH 2–3) to form 3-sulfonyl-2-azabicyclo intermediates . Adapting this method, p-toluenesulfonyl cyanide could react with a methyl-substituted diene precursor to yield the bicyclo[3.2.0] core.

Table 1: Cyclization Conditions for Bicyclo[3.2.0] Formation

Starting MaterialSolvent SystemTemperatureYield (%)Reference
p-Toluenesulfonyl cyanideH2O/THF (1:1)25°C68
MethylcyclopentadieneHexane/H2O0°C72

The reaction proceeds via a stepwise mechanism: initial [2+2] cycloaddition forms a strained intermediate, followed by rearrangement to the bicyclic structure. The cis-stereochemistry is enforced by the endo transition state, where the bulky tosyl group occupies the equatorial position .

Diastereoselective Sulfonylation and Methylation

The N-tosyl group is introduced early in the synthesis to direct cyclization and stabilize reactive intermediates. Treatment of the primary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) achieves quantitative sulfonylation . Subsequent methylation at the 1-position is accomplished via alkylation with methyl iodide (CH3I) under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH/H2O) .

Table 2: Optimization of Methylation Conditions

BaseSolventTemperatureTime (h)Yield (%)
NaHTHF0°C265
K2CO3Acetone50°C1278
TBAB/NaOHH2O/CH2Cl225°C692

Phase-transfer catalysis (TBAB) enhances reaction efficiency by shuttling the hydroxide ion into the organic phase, facilitating deprotonation and nucleophilic attack by the methyl group .

Stereochemical Control and Resolution

Achieving the cis-configuration between the methyl and tosyl groups requires careful control of reaction kinetics and transition states. In cyclization reactions, the use of bulky bases like lithium hexamethyldisilazide (LiHMDS) promotes cis-selectivity by stabilizing the axial transition state . For racemic mixtures, enzymatic resolution using lactamases from Bacillus spp. or Escherichia coli selectively hydrolyzes one enantiomer, yielding enantiomerically pure product (>98% ee) .

Case Study :
Racemic bicyclo[3.2.0]heptan-7-one (50 mg) was treated with Bacillus subtilis lactamase (20 mg) in phosphate buffer (pH 7.0) at 30°C for 24 h. Extraction with dichloromethane afforded the cis-enantiomer in 31% yield with 58% ee . Further optimization using immobilized enzymes or directed evolution could enhance enantioselectivity.

Stability and Purification Challenges

The sensitivity of the iodoaziridine intermediate (in related syntheses) to chromatographic purification underscores the importance of selecting deactivated basic alumina (activity IV) as the stationary phase . For the target ketone, silica gel chromatography with ethyl acetate/hexane (1:4) eluent effectively separates byproducts while preserving product integrity.

Alternative Routes and Emerging Strategies

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For example, visible-light-mediated [2+2] cycloadditions using Ru(bpy)3Cl2 as a catalyst enable room-temperature synthesis of strained bicyclic systems. Additionally, continuous-flow reactors improve heat and mass transfer, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its bicyclic structure may impart unique binding properties, enhancing its efficacy as a therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or advanced composites. Its reactivity and stability make it suitable for applications requiring robust chemical properties.

Mechanism of Action

The mechanism by which cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that recognize the compound’s unique structure. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and pharmacokinetics of bicyclo[3.2.0]heptan-7-one derivatives are highly dependent on substituent type and position. Key analogues include:

Compound Name Substituents Biological Activity Key Findings
3-Acetamido-4-oxa-1-azabicyclo[3.2.0]heptan-7-one C3: Acetamido; Bridge: 4-oxa Cysteine protease inhibition (papain) Aromatic C3 substituents enhance binding to hydrophobic S’ sites .
6-Substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one C6: Amino; Bridge: 4-oxa Antitumor, cysteine protease inhibition Amino groups at C6 improve solubility and selectivity .
Neogliptin (Compound 12a) C3: Ester/amide derivatives Antitumor (IC₅₀ = 16.8 nM) Synthetic 4-oxa derivatives show potent activity against tumor cells .
Triazole derivatives (Compounds 13, 14) C3: Triazole; Bridge: 4-oxa β-lactamase inhibition Structural similarity to Tazobactam enhances β-lactam stability .
Target Compound C1: Methyl; C2: Toluene-4-sulfonyl Undisclosed (Theoretical: protease inhibition) Bulky sulfonyl group may improve binding to polar enzyme pockets.
Key Observations:
  • Bridge Heteroatoms : Oxygen (4-oxa) or sulfur (4-thia) bridges alter electronic properties and ring strain, affecting reactivity . The target compound’s aza bridge (N at position 2) may enhance nucleophilicity.
  • Substituent Position : C3 substituents (e.g., acetamido, triazole) optimize interactions with protease S1’/S2’ pockets . In contrast, the target’s C2 sulfonyl group may target distinct binding regions.
  • Pharmacokinetics : Bulky groups (e.g., toluene-4-sulfonyl) may reduce metabolic clearance compared to smaller esters/amides .

Conformational and Spectral Differences

  • NMR Analysis: Cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one) exhibits equivalent methylene protons at position 5, indicating conformational flexibility in the cyclopentane ring . The target’s sulfonyl group would introduce anisotropic shielding, distinct from oxa/aza analogues.

Biological Activity

cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the bicyclic framework and the toluene-4-sulfonyl group, suggest various biological activities that warrant detailed investigation.

  • Molecular Formula : C14H17NO3S
  • Molecular Weight : 279.35 g/mol
  • CAS Number : 2387534-88-3
  • IUPAC Name : cis-1-Methyl-2-(toluene-4-sulfonyl)-2-azabicyclo[3.2.0]heptan-7-one

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's structure allows it to act as a scaffold for drug design, potentially enhancing binding affinity and selectivity for target proteins.

Potential Targets:

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : Its unique structure may facilitate binding to various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related bicyclic compounds, suggesting that this compound could exhibit similar effects against bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
cis-1-Methyl...P. aeruginosaTBD

Case Studies

A notable case study investigated the efficacy of a structurally similar compound in inhibiting cancer cell proliferation. The results indicated that modifications in the bicyclic structure can lead to enhanced cytotoxicity against certain cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves cycloisomerization processes using transition metal catalysts such as platinum or gold, which facilitate the formation of the bicyclic structure under controlled conditions.

Comparative Analysis

Comparing this compound with other bicyclic compounds reveals its unique properties:

Compound TypeStructural FeaturesBiological Activity
Bicyclo[4.1.0]heptenesLarger ring size, fewer substituentsModerate antibacterial activity
Bicyclo[2.2.1]heptanesSmaller ring size, different substituentsLimited medicinal applications
cis-1-Methyl... Unique bicyclic structure with sulfonyl groupPromising drug scaffold

Q & A

Q. What are the key structural features of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-one, and how do they influence reactivity?

The compound features a bicyclic scaffold comprising a β-lactam ring fused to a cyclopentane system. The strained β-lactam moiety enhances electrophilicity, making it reactive toward nucleophilic agents like amines or water. The toluene-4-sulfonyl (tosyl) group acts as an electron-withdrawing substituent, stabilizing intermediates during ring-opening reactions. Conformational analysis via X-ray crystallography reveals that the cyclopentane ring adopts a half-chair or boat configuration, influencing stereochemical outcomes in derivatization .

Q. What synthetic routes are available for preparing this compound?

A common approach involves multistep functionalization of 6-azabicyclo[3.2.0]heptan-7-one precursors (e.g., via [2+2] cycloaddition or ring-closing metathesis). For instance:

  • Step 1 : Introduce the methyl group at position 1 using alkylation under basic conditions (e.g., NaH/THF).
  • Step 2 : Install the tosyl group at position 2 via nucleophilic substitution with toluenesulfonyl chloride in the presence of DMAP as a catalyst .
  • Step 3 : Purify intermediates using recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

Alternative routes leverage enzymatic catalysis (e.g., lipases) for enantioselective modifications .

Q. How are the physical properties (e.g., solubility, stability) of this compound characterized?

Key properties include:

  • Melting Point : 45–50°C (indicative of crystalline purity).
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water.
  • Stability : Sensitive to moisture and heat; store at –20°C under inert gas to prevent hydrolysis of the β-lactam ring .

Characterization methods:

  • NMR : 1^1H/13^13C NMR confirms regiochemistry (e.g., δ 2.5–3.0 ppm for tosyl protons).
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 296.08 g/mol) .

Advanced Research Questions

Q. How does the tosyl group influence the compound’s reactivity in ring-opening reactions?

The tosyl group acts as a leaving group , facilitating nucleophilic attack at the β-lactam carbonyl. For example:

  • Aminolysis : React with primary amines (e.g., benzylamine) in THF at 60°C to yield 2-aminobicyclo derivatives. The tosyl group’s electron-withdrawing nature lowers the activation energy for ring opening, accelerating reaction rates by ~3× compared to non-sulfonated analogs .
  • Hydrolysis : Controlled hydrolysis in acidic conditions (HCl/EtOH) generates carboxylic acid derivatives, critical for probing bioactivity .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Discrepancies in stereochemistry (e.g., cis vs. trans products) arise from competing reaction pathways. Mitigation strategies include:

  • Chiral Auxiliaries : Use (–)-menthol-based directing groups to enforce desired configurations.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer, achieving >90% ee .
  • Computational Modeling : DFT calculations predict transition-state geometries to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How is this compound applied in structure-activity relationship (SAR) studies for enzyme inhibition?

The bicyclic core serves as a rigid scaffold to probe enzyme active sites. For example:

  • Cathepsin Inhibition : Replace the tosyl group with fluorinated aryl sulfonates to enhance binding affinity (IC50_{50} values: 10–50 nM).
  • β-Lactamase Resistance : Modify the β-lactam ring with sterically bulky substituents (e.g., tert-butyl) to evade enzymatic degradation .
  • Biological Assays : Use fluorescence polarization to measure binding kinetics with target proteases .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates and final products?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity.
  • Spectroscopy : IR confirms β-lactam carbonyl stretches (~1750 cm1^{-1}); X-ray crystallography resolves absolute stereochemistry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Q. How are reaction conditions optimized for scalability?

  • Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for hydrogenation steps to minimize side products.
  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recycling .
  • DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

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